2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-(4-aminophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8,11-12H,1-4,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXNEIGIJKUGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of a suitable isoindole precursor with an aminophenyl derivative. Common synthetic routes may include:
Cyclization Reactions: Using cyclization reactions to form the isoindole ring system.
Amination Reactions: Introducing the amino group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include:
Catalytic Processes: Utilizing catalysts to improve reaction efficiency and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors for scalable and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted isoindole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in human cancer cells by activating specific signaling pathways, making it a candidate for further investigation in cancer therapeutics .
2. Antimicrobial Properties
This compound has shown promising antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell death. This property could be leveraged in developing new antibiotics or preservatives for food and cosmetics .
Material Science Applications
1. Polymer Composites
The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability. Studies have shown that composites containing this compound exhibit improved tensile strength and resistance to thermal degradation, making them suitable for high-performance applications in aerospace and automotive industries .
2. Gelling Agents
This compound can function as a gelling agent in various formulations due to its ability to form stable gels at specific concentrations. Research has highlighted its use in creating non-viscous solutions that transition into gels upon the addition of catalysts, which can be useful in drug delivery systems and tissue engineering .
Cosmetic Formulations
1. Skin Care Products
In cosmetic science, this compound is being explored for its moisturizing properties. Formulations utilizing this compound have been shown to improve skin hydration and texture, making it an attractive ingredient for creams and lotions aimed at enhancing skin health .
2. Stability Studies
Formulations containing this compound undergo rigorous stability testing to ensure efficacy and safety over time. Experimental designs have been employed to optimize the formulation process, focusing on sensory attributes and physical stability under various conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Modulation: Binding to and modulating the activity of specific receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
Structural Influences on Activity
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, I): Halogenated derivatives (e.g., 4-iodophenyl) may engage in halogen bonding, enhancing target affinity . Amino and Hydroxyl Groups: Improve solubility and hydrogen-bonding capacity, as seen in 2-(4-amino-2-hydroxyphenyl) derivatives . Heterocyclic Appendages (e.g., thiophene, quinoline): Modulate electronic properties and binding specificity to enzymes like COX-2 .
Pharmacokinetic and Toxicity Predictions
- Toxicity: Most analogs, including 2-(4-aminophenyl)hexahydro-isoindole-dione, are predicted to be non-toxic in silico, with low hepatotoxicity risk .
Biological Activity
2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group that enhances its reactivity and potential for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- IUPAC Name : 2-(4-aminophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
- Molecular Formula : C₁₄H₁₆N₂O₂
- Molecular Weight : 244.29 g/mol
- CAS Number : 953722-90-2
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s. The inhibition of these enzymes can enhance cholinergic neurotransmission, which is beneficial in treating cognitive decline.
Case Studies and Experimental Data
-
Inhibitory Activity Against Cholinesterases :
- A study evaluated various isoindoline derivatives for their ability to inhibit AChE and BuChE. The most potent derivative exhibited an IC50 value of 1.12 μM for AChE and 21.24 μM for BuChE . This suggests that structural modifications can enhance the efficacy of these compounds as potential therapeutic agents.
- Structure-Activity Relationship (SAR) :
- Molecular Docking Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| 2-(4-Nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione | Moderate AChE inhibition | Varies | Nitro substitution alters activity |
| 2-(4-Hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione | Antioxidant properties | Not specified | Hydroxy group enhances antioxidant capacity |
Applications in Medicinal Chemistry
The compound's structural features make it a promising candidate for further development in medicinal chemistry:
- Neuroprotective Agents : Due to its ability to inhibit cholinesterases, it may be developed into drugs aimed at treating Alzheimer's disease.
- Anti-inflammatory Agents : Isoindoline derivatives are noted for their anti-inflammatory properties, which could be explored further with this compound.
Q & A
Q. What are the standard synthetic routes for 2-(4-aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione and its derivatives?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Hydrazide linkage synthesis: React hexahydro-1H-isoindole-1,3(2H)-dione with 2-methyl-4-oxoquinazolin or thiophene moieties in the presence of coupling agents (e.g., DCC/DMAP) under anhydrous conditions .
- Solvent selection: Ethanol or benzene is commonly used for reflux reactions (1–3 hours) to achieve yields >70% .
Key Reaction Conditions Table:
| Reactants | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 2-hydroxy-1H-isoindole + 1-(2,4-difluorophenyl)methanamine | Ethanol | Reflux | 72% | |
| 2-ethyl/phenyl-tetrahydro-isoindole + hydrazine hydrate | Benzene | 80°C | 65–75% |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- X-ray crystallography: Single-crystal X-ray diffraction (SXRD) is critical for resolving stereochemistry. Refinement via SHELXL includes adjusting H-atom positions using difference maps and constraining thermal parameters (e.g., Uiso(H) = 1.2Ueq(C,O)) .
- NMR spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., aromatic protons at δ 7.86–7.74 ppm; thiomethyl groups at δ 6.85 ppm) .
- Melting point analysis: Used to confirm purity (e.g., 155–158°C for fluorinated analogs) .
Q. What impurities are commonly associated with this compound, and how are they quantified?
Methodological Answer:
- Impurity profiling: Reverse-phase HPLC with UV detection (λ = 254 nm) is used to separate byproducts like unreacted 4-aminophenyl intermediates .
- Reference standards: Pharmacopeial-grade impurities (e.g., Perospirone Impurities 3 and 4) are synthesized and validated via LC-MS for accurate quantification .
Advanced Research Questions
Q. How can computational modeling optimize the pharmacological activity of derivatives?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to calculate binding affinities with target proteins (e.g., human enzymes). For example, derivatives with hydrazide linkages show higher affinity for quinazolin-binding pockets due to hydrogen-bond interactions .
- SAR studies: Modify the hexahydro-isoindole core (e.g., fluorination at the 4-position) to enhance metabolic stability while monitoring LogP values (target: <5) .
Example Binding Affinities Table:
| Derivative | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound 1a | Quinazolinase | -8.2 |
| Compound 2 | Thymidylate synthase | -7.5 |
| Data from |
Q. How are crystallographic data contradictions resolved during structural refinement?
Methodological Answer:
- High-resolution data: Use SHELXL to refine twinned crystals by partitioning overlapping reflections and applying restraints to bond lengths/angles .
- Validation tools: Check for outliers using R-factors (<5% for high-resolution datasets) and the CCDC Mercury toolkit to validate hydrogen-bond networks .
Q. What strategies address discrepancies in pharmacological data across structural analogs?
Methodological Answer:
- Controlled SAR studies: Compare analogs with systematic modifications (e.g., replacing aromatic rings with unsaturated cores) to isolate activity contributors. For example, hexahydro-isoindole derivatives show reduced cytotoxicity compared to aromatic analogs .
- Meta-analysis: Aggregate data from multiple assays (e.g., IC50 values from enzyme inhibition vs. cell viability) to identify confounding variables like solubility .
Data Contradiction Analysis Table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
